molecular formula C14H11N3O5S B2460464 N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide CAS No. 477511-93-6

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide

Cat. No.: B2460464
CAS No.: 477511-93-6
M. Wt: 333.32
InChI Key: UXNUQTBXIGVAMF-CCEZHUSRSA-N
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Description

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S/c1-16-12-8(21-2)4-3-5-10(12)23-14(16)15-13(18)9-6-7-11(22-9)17(19)20/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNUQTBXIGVAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide typically involves the condensation of 4-methoxy-3-methylbenzothiazole-2-amine with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit promising anticancer properties. In particular, studies have shown that N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has demonstrated cytotoxic effects against several cancer cell lines. For instance, a study highlighted its effectiveness against human colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cells through MTT assays, indicating its potential as an anticancer agent .

2. Antimicrobial Properties
The compound has also been investigated for its antibacterial activities. Fluorinated derivatives of similar structures have shown varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell walls and inhibiting growth, which could be beneficial in developing new antibiotics .

3. Anti-inflammatory Effects
Recent studies suggest that compounds with similar structural frameworks exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory conditions .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving various synthesized derivatives of the compound, researchers observed significant antiproliferative effects against several cancer cell lines. The most active derivatives were identified based on their structure–activity relationship (SAR) analysis, which guided further modifications to enhance potency .

Case Study 2: Antibacterial Testing
A series of experiments evaluated the antibacterial activity of this compound against clinical strains of bacteria. Results indicated that certain derivatives exhibited stronger activity than traditional antibiotics, suggesting their potential as novel antibacterial agents .

Mechanism of Action

The mechanism of action of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can be compared with other benzothiazole and nitrofuran derivatives:

    Similar Compounds:

    Uniqueness: The unique combination of benzothiazole and nitrofuran moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological efficacy.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a nitrofuran group. Its chemical formula is represented as follows:

C13H12N4O4S\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{4}\text{S}

The presence of the methoxy and nitro groups is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, benzothiazole derivatives have been reported to inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression, including the YAP/TAZ pathway, which is crucial in malignant mesothelioma treatment .

A study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase. This suggests a potential role in cancer therapeutics, particularly for aggressive malignancies.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity . Research indicates that derivatives of benzothiazole possess significant antibacterial properties against various pathogens. The nitrofuran component enhances this activity by disrupting bacterial DNA synthesis .

In vitro assays revealed that this compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer. Compounds with similar structures have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Study 1: Anticancer Efficacy

In a recent study involving malignant pleural mesothelioma cells, this compound was tested alongside conventional chemotherapeutics. The results indicated a synergistic effect when combined with doxorubicin, leading to enhanced cytotoxicity compared to either agent alone .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of benzothiazole derivatives, highlighting that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics .

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